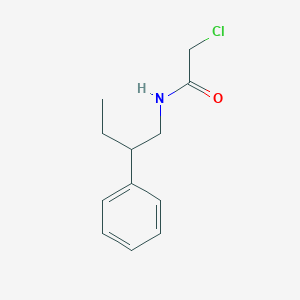

2-Chlor-N-(2-Phenylbutyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-phenylbutyl)acetamide is an organic compound with the molecular formula C12H16ClNO. It is a biochemical used in various research fields, including proteomics . The compound is characterized by its chloroacetamide structure, which is often utilized in synthetic chemistry and pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2-phenylbutyl)acetamide is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Proteomics research: The compound is used as a biochemical tool to study protein interactions and functions.

Pharmaceutical research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.

Chemical synthesis: The compound is utilized in the development of new synthetic methodologies and the preparation of complex organic molecules.

Vorbereitungsmethoden

The synthesis of 2-chloro-N-(2-phenylbutyl)acetamide typically involves the reaction of 2-phenylbutylamine with chloroacetyl chloride. The reaction is carried out in the presence of an acid-binding agent, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated by crystallization .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the compound meets the required standards for research and industrial applications .

Analyse Chemischer Reaktionen

2-chloro-N-(2-phenylbutyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.

Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to produce 2-phenylbutylamine and chloroacetic acid.

Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-phenylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This property makes the compound valuable in studying enzyme mechanisms and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

2-chloro-N-(2-phenylbutyl)acetamide can be compared with other chloroacetamide derivatives, such as:

2-chloro-N-(4-phenylbutan-2-yl)acetamide: This compound has a similar structure but differs in the position of the phenyl group, which can affect its reactivity and biological activity.

2-chloro-N-(1-phenylbutyl)acetamide: Another structural isomer with different physical and chemical properties.

The uniqueness of 2-chloro-N-(2-phenylbutyl)acetamide lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular research applications .

Biologische Aktivität

2-Chloro-N-(2-phenylbutyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.

1. Antimicrobial Activity

Research has indicated that chloroacetamides, including 2-chloro-N-(2-phenylbutyl)acetamide, exhibit significant antimicrobial properties. A study conducted on various N-(substituted phenyl)-2-chloroacetamides highlighted the effectiveness of these compounds against several pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The study utilized quantitative structure-activity relationship (QSAR) analysis to assess the relationship between chemical structure and biological activity .

Table 1: Antimicrobial Activity Results

| Compound | Pathogen | Activity Level |

|---|---|---|

| 2-Chloro-N-(2-phenylbutyl)acetamide | Staphylococcus aureus | Effective |

| 2-Chloro-N-(2-phenylbutyl)acetamide | MRSA | Moderately Effective |

| 2-Chloro-N-(2-phenylbutyl)acetamide | Escherichia coli | Less Effective |

| 2-Chloro-N-(2-phenylbutyl)acetamide | Candida albicans | Moderately Effective |

The presence of halogenated substituents in the phenyl ring enhances the lipophilicity of these compounds, facilitating their penetration through bacterial cell membranes, thereby increasing their efficacy against Gram-positive bacteria .

2. Anticancer Potential

In addition to its antimicrobial properties, 2-chloro-N-(2-phenylbutyl)acetamide has been explored for its anticancer potential. A study focused on various acetamide derivatives indicated that certain modifications to the acetamide structure could lead to enhanced cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the modulation of specific cellular pathways that are crucial for cancer cell survival .

Case Study: Anticancer Activity Evaluation

In a comparative study, several acetamides were tested for their cytotoxic effects on cancer cell lines using standard assays such as MTT and colony formation assays. The results demonstrated that compounds with structural similarities to 2-chloro-N-(2-phenylbutyl)acetamide exhibited significant cytotoxicity at micromolar concentrations.

The biological activity of 2-chloro-N-(2-phenylbutyl)acetamide is primarily attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : It may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity.

- Anticancer Mechanism : The compound might induce apoptosis in cancer cells through pathways involving caspases or by inhibiting growth factor signaling.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of chloroacetamides. Modifications in the phenyl ring or alterations in the acetamide moiety can significantly influence biological activity. For instance, introducing different substituents can enhance lipophilicity and improve membrane permeability .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-phenylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-2-10(9-14-12(15)8-13)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQOTGXLJFHXJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)CCl)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.